

A Systematic Review of PDE10A PET Ligands for Neuroimaging: A Comparative Guide

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Compound of Interest

Compound Name: AMG580

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For researchers, scientists, and drug development professionals, this guide provides a systematic comparison of phosphodiesterase 10A (PDE10A) positron emission tomography (PET) ligands, with a special focus on AMG 580. This document summarizes key quantitative data, details experimental methodologies, and visualizes the PDE10A signaling pathway to facilitate informed decisions in neuroscience research and drug development.

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward.^[1] Its role in hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) makes it a key regulator of striatal signaling.^[2] Consequently, PDE10A has emerged as a significant therapeutic target for various neuropsychiatric disorders, including schizophrenia and Huntington's disease.^[3] PET imaging with specific radioligands provides a non-invasive method to quantify PDE10A expression and occupancy in the living brain, aiding in the understanding of these disorders and the development of novel therapeutics.^[3] This guide offers a comparative analysis of prominent PDE10A PET ligands.

Comparative Analysis of PDE10A PET Ligands

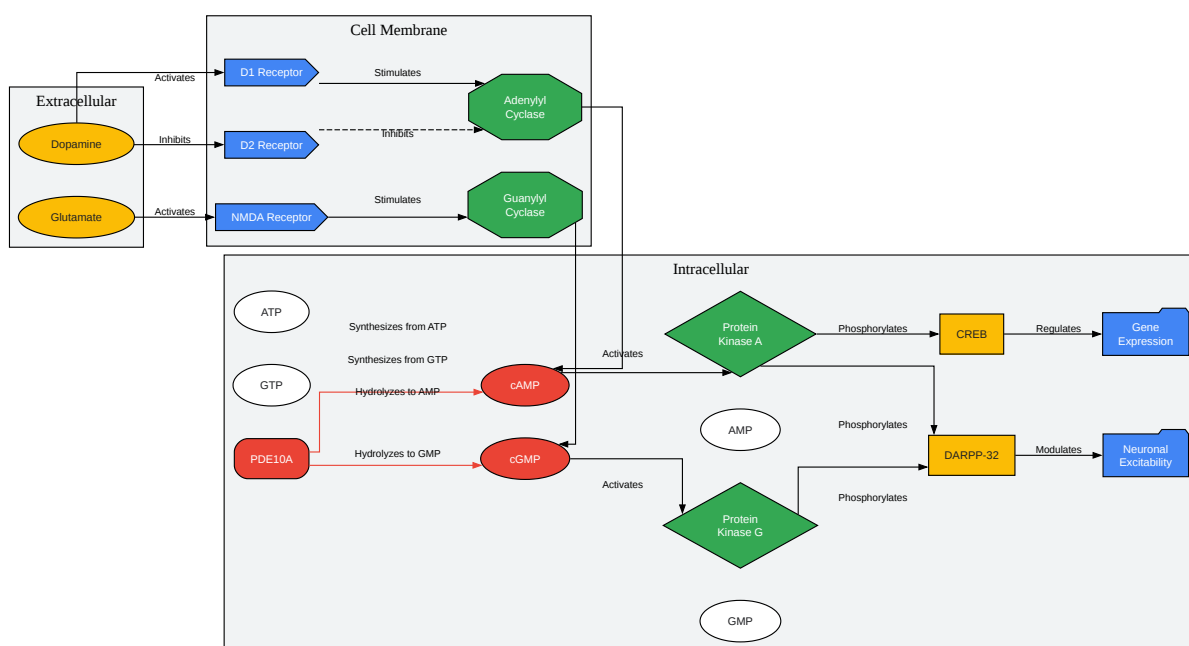
The development of effective PDE10A PET ligands is crucial for advancing our understanding of its role in health and disease. An ideal ligand should exhibit high binding affinity and selectivity for PDE10A, favorable pharmacokinetic properties in the brain, and low off-target binding. This section provides a quantitative comparison of AMG 580 with other notable PDE10A PET ligands.

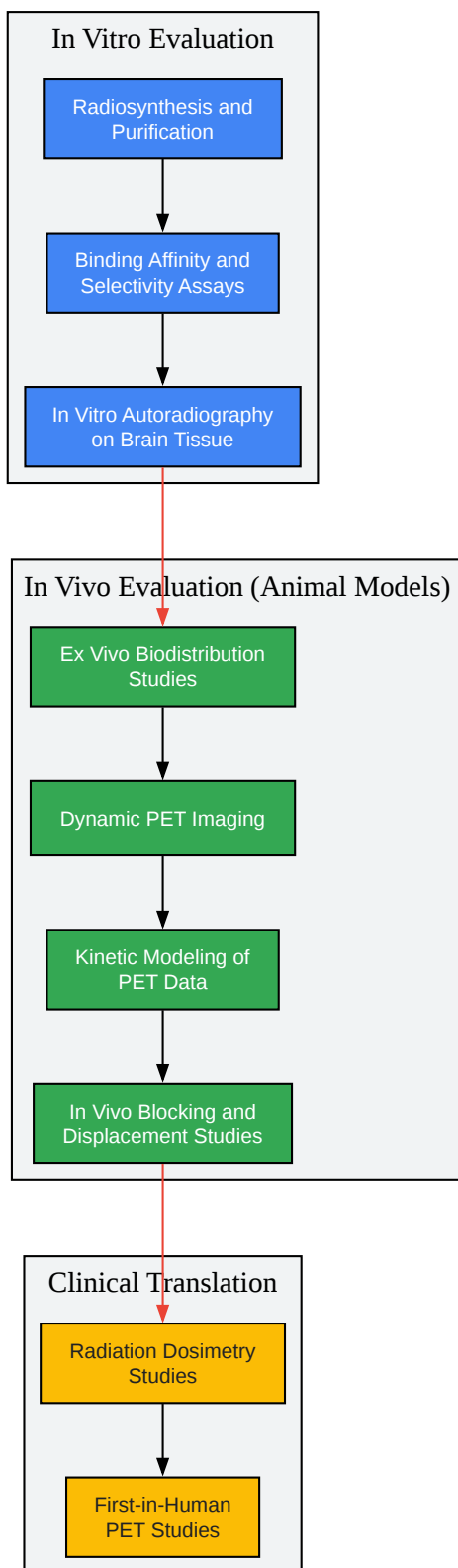
Ligand	Binding Affinity (IC50/Ki/Kd, nM)	Selectivity	Brain Uptake (BPND/SUV)	Species	Reference
AMG 580	K D = 71.9 pM (in vitro, baboon)	High	BPND = 3.38 (Putamen, Rhesus)	Non-human primate	[4]
K D = 0.44 nM (in vivo, baboon)	BPND = 2.34 (Caudate, Rhesus)	[4]			
[18 F]MNI-659	IC50 = 0.097 nM	High	BPND ≈ 3.0 (Basal ganglia, Human)	Human	[5][6]
[18 F]JNJ42259152	pIC50 = 8.8	High	Striatum-to-cerebellum ratio = 5.38 (Rat)	Rat, Monkey, Human	[7][8]
[11 C]IMA-107	-	High	Good in vivo characteristics	Pig, Baboon, Human	[9][10]
[11 C]MP-10	IC50 = 0.37 nM	High	Favorable tissue kinetics	Pig, Baboon	[10]
T-773	IC50 = 0.77 nM	>2500-fold over other PDEs	Good brain penetration	Mouse, Rat, Monkey, Human	[11]

PDE10A Signaling Pathway

PDE10A plays a crucial role in modulating cyclic nucleotide signaling within medium spiny neurons of the striatum. By hydrolyzing cAMP and cGMP, PDE10A influences the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), thereby

impacting gene expression and neuronal excitability. The following diagram illustrates the central role of PDE10A in this signaling cascade.





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